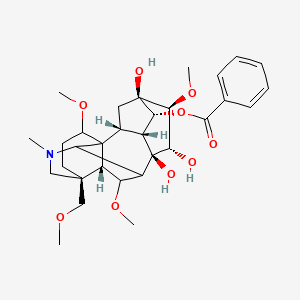

Benzoylhypaconine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoylhypaconine is a monoester Aconitum alkaloid and is the main pharmacologic and toxic component .

Synthesis Analysis

This compound, along with other alkaloids such as aconitine, mesaconitine, hypaconitine, benzoylaconine, and benzoylmesaconine, were investigated by electrospray ionization multi-stage mass spectrometry. The lost sequence of four CH3OH molecules was studied using quantum chemistry . The processing mechanism of this compound was discussed according to the identified metabolites .Molecular Structure Analysis

This compound has a parent hydride aconitane .Chemical Reactions Analysis

This compound is a diterpene alkaloid with the formula C31H43NO9 . Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress .Physical and Chemical Properties Analysis

This compound has a molecular formula of C31H43NO9, an average mass of 573.674 Da, and a monoisotopic mass of 573.293762 Da . It is a white crystal, soluble in methanol, ethanol, isopropanol, chloroform, and slightly soluble in water .Scientific Research Applications

Pharmacokinetics and Quantitative Analysis

Pharmacokinetics in Rat Plasma : A study developed an ultra-fast LC-ESI-MS/MS method for simultaneous quantitation of six Aconitum alkaloids, including Benzoylhypaconine, in rat plasma. This method was applied to a pharmacokinetic study of these alkaloids after oral administration of crude ethanol extracts from Aconiti kusnezoffii radix (Liu et al., 2014).

Quantification in Human Plasma and Urine : A liquid chromatography-tandem mass spectrometry method was developed for simultaneous determination of aconitum alkaloids, including this compound, in human serum and urine, aiding in forensic toxicology and clinical safety studies (Usui et al., 2012).

Therapeutic Applications and Toxicity

Influence on Mitochondrial Metabolism : A study investigated the effects of this compound on mitochondrial energy metabolism. It was found to promote mitochondrial energy metabolism, providing insights for the treatment of mitochondrial abnormalities and energy dysfunction diseases (Zhang et al., 2017).

Anticonvulsive Potential : Aconitum alkaloids, including 6-benzoylheteratisine which is structurally related to this compound, were found to suppress experimentally induced epileptiform activity in rat hippocampal slices, suggesting anticonvulsive potential (Ameri et al., 1997).

Method Development for Analysis

- Development of Analytical Methods : Various studies focused on developing analytical methods for the detection and quantification of this compound and other Aconitum alkaloids in biological samples, contributing to quality control in herbal medicine and pharmacokinetics (Song et al., 2010), (Gao et al., 2018).

Role in Traditional Medicine

- Compatibility in Traditional Chinese Medicine : The interaction of this compound with other components in traditional Chinese medicine formulations, such as Si-Ni decoction, has been studied, contributing to understanding its role and effectiveness in complex herbal mixtures (Zhang et al., 2019).

Mechanism of Action

Target of Action

Benzoylhypaconine, a monoester diterpene alkaloid found in Aconitum, primarily targets the mitochondria . It affects mitochondrial growth and is considered one of the main pharmacological and toxic components of Aconitum .

Mode of Action

This compound interacts with its targets by causing hyperpolarization and activation of voltage-dependent sodium and calcium channels . This interaction can lead to changes such as fatal cardiac poisoning and neurotoxicity .

Biochemical Pathways

It’s known that the compound plays a role in theJAK/STAT signaling pathway , which is involved in processes like cell division, survival, and inflammation.

Pharmacokinetics

It’s known that the compound is detected using high-performance liquid chromatography-tandem mass spectrometry techniques .

Result of Action

The molecular and cellular effects of this compound’s action include potential anti-inflammatory activity and inhibition of COX-2 activity . It also has potential toxicity, which can result in fatal cardiac poisoning and neurotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s therapeutic indices are narrow, indicating that its effects can vary significantly based on concentration .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Benzoylhypaconine plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2 (COX-2) activity. This compound interacts with various enzymes and proteins, including COX-2, where it exhibits an inhibitory effect with an IC50 value of 20.5 µM . Additionally, this compound reduces histamine-induced vascular permeability, indicating its interaction with histamine receptors and related signaling pathways . These interactions highlight its potential in modulating inflammatory responses.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways . Furthermore, it impacts gene expression related to inflammatory responses and cellular metabolism, contributing to its overall anti-inflammatory effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of COX-2. This interaction involves binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound may interact with other biomolecules involved in inflammatory pathways, further enhancing its anti-inflammatory properties. Changes in gene expression related to inflammation and cellular stress responses are also observed, indicating a broader impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that this compound maintains its inhibitory effects on COX-2 over extended periods, suggesting sustained anti-inflammatory activity . In vivo studies are necessary to fully understand its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on cardiovascular and nervous systems. Threshold effects have been observed, indicating a narrow therapeutic window that requires careful dosage management in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its anti-inflammatory activity. It interacts with enzymes such as COX-2 and histamine receptors, influencing metabolic flux and metabolite levels associated with inflammation

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Benzoylhypaconine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Hypaconitine", "Benzoyl chloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Hypaconitine is reacted with benzoyl chloride in the presence of sodium hydroxide to form Benzoylhypaconitine.", "Step 2: The reaction mixture is then extracted with methanol to obtain the crude product.", "Step 3: The crude product is then purified by recrystallization from a suitable solvent.", "Step 4: The purified product is then dissolved in hydrochloric acid and extracted with diethyl ether.", "Step 5: The organic layer is separated and washed with water to remove any impurities.", "Step 6: The diethyl ether is then evaporated to obtain the final product, Benzoylhypaconine." ] } | |

CAS No. |

63238-66-4 |

Molecular Formula |

C31H43NO9 |

Molecular Weight |

573.7 g/mol |

IUPAC Name |

[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20?,21+,22-,23?,24+,25?,26+,28+,29-,30?,31-/m1/s1 |

InChI Key |

MDFCJNFOINXVSU-ANXTVRNHSA-N |

Isomeric SMILES |

CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |

SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |

Canonical SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |

Synonyms |

benzoylhypaconine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)